molecular formula C11H7ClOS B3150104 4-Phenylthiophene-2-carbonyl chloride CAS No. 683274-48-8

4-Phenylthiophene-2-carbonyl chloride

Cat. No.: B3150104
CAS No.: 683274-48-8
M. Wt: 222.69 g/mol
InChI Key: CHDUAUNLUOBGIH-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C11H7ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylthiophene-2-carbonyl chloride typically involves the chlorination of 4-Phenylthiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylthiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

4-Phenylthiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of various biological targets.

Development of PD-L1 Inhibitors

Recent studies have highlighted the design and synthesis of compounds derived from this compound aimed at inhibiting programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. For instance, a compound based on a related structure was synthesized and evaluated for its ability to bind to PD-L1, demonstrating promising in vitro activity comparable to established inhibitors like BMS1166. The modification of these compounds for radiolabeling with fluorine-18 has also been explored, enhancing their utility in positron emission tomography (PET) imaging for cancer diagnostics .

Inhibition of Hypoxia-Inducible Factors

Another significant application is in the development of small-molecule inhibitors targeting prolyl hydroxylase domain-containing proteins, which are involved in the regulation of hypoxia-inducible factor (HIF) pathways. Compounds derived from this compound have been synthesized to activate HIF-α without inducing hypoxic conditions, potentially offering therapeutic benefits in conditions like ischemia .

Organic Synthesis

The compound is also instrumental in organic synthesis, particularly in the creation of thiophene derivatives and other complex molecules.

Synthesis of Thiophene Derivatives

This compound can be utilized as a building block for synthesizing various thiophene derivatives through reactions such as Suzuki-Miyaura cross-coupling. These derivatives are valuable in materials science and organic electronics due to their electronic properties and stability .

Several case studies illustrate the practical applications of this compound:

Synthesis of FIH-1 Inhibitors

A study focused on synthesizing furan and thiophene derivatives, including those based on this compound, evaluated their inhibitory effects on factor inhibiting HIF-1 (FIH-1). The synthesized compounds showed varying degrees of activity, indicating that structural modifications could enhance their efficacy .

Radiolabeling for Imaging Applications

The incorporation of fluorine into the structure has been explored for developing radiolabeled compounds for PET imaging. This application is particularly relevant for tracking the pharmacokinetics and biodistribution of new therapeutic agents targeting PD-L1 .

Mechanism of Action

The mechanism of action of 4-Phenylthiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonyl chloride: Lacks the phenyl group, making it less sterically hindered.

    4-Methylthiophene-2-carbonyl chloride: Contains a methyl group instead of a phenyl group, affecting its reactivity and physical properties.

    2-Thiophenecarboxylic acid chloride: Similar structure but with different substitution patterns on the thiophene ring.

Uniqueness

4-Phenylthiophene-2-carbonyl chloride is unique due to the presence of the phenyl group, which influences its chemical reactivity and physical properties. The phenyl group can participate in π-π interactions, making the compound useful in the development of advanced materials and organic electronics.

Biological Activity

4-Phenylthiophene-2-carbonyl chloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS No. 683274-48-8) features a thiophene ring substituted with a phenyl group and a carbonyl chloride functional group. Its synthesis typically involves the acylation of thiophene derivatives, which can be further modified to enhance biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against various viral targets. A study indicated that modifications in the thiophene core could lead to enhanced activity against the NS5B RNA polymerase of Hepatitis C virus (HCV), suggesting a promising avenue for developing antiviral agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key viral enzymes, which is critical in disrupting viral replication cycles.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes within host cells, influencing pathways that regulate viral entry or replication .

Case Studies

  • Antitumor Activity : A study involving structurally related compounds indicated that thiophene derivatives could exhibit cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of this compound as an anticancer agent .
  • Toxicity Assessments : In vitro toxicity studies have been conducted using Jurkat cells, where higher concentrations of related compounds resulted in significant cytotoxicity. These findings underscore the importance of dose optimization in therapeutic applications .

Table 1: Biological Activity Summary of Thiophene Derivatives

CompoundActivity TypeIC50 (μM)References
This compoundAntiviral (HCV NS5B)32.2
5-(2-Methyl-1,3-thiazol-4-yl)isoxazoleAntitumor (Jurkat Cells)>100
4-(Chlorophenyl)thiazoleAntiviral0.26

Properties

IUPAC Name

4-phenylthiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDUAUNLUOBGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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